molecular formula C9H19Cl B8486483 Isononyl chloride

Isononyl chloride

Cat. No.: B8486483
M. Wt: 162.70 g/mol
InChI Key: NZCHZMUCBWNHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isononyl chloride (3,5,5-trimethylhexanoyl chloride) is an acyl chloride with the molecular formula C₉H₁₇ClO and a molecular weight of 176.7 g/mol . It is a clear, volatile liquid with a pungent odor and a density of 0.94 g/cm³ at 20°C. Its boiling point is 190°C at 101 kPa, and it is soluble in common organic solvents such as acetone, chloroform, and toluene .

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-7-methyloctane

InChI

InChI=1S/C9H19Cl/c1-9(2)7-5-3-4-6-8-10/h9H,3-8H2,1-2H3

InChI Key

NZCHZMUCBWNHJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings :

  • DINCH is a hydrogenated derivative of phthalates like DINP, designed to reduce toxicity.
  • Despite being marketed as safer, DINCH exposure has been linked to reduced estradiol levels in humans and adverse effects on reproductive health in animal studies .

Toxicity Profile :

  • This compound: Corrosive; reacts violently with water to release HCl .

Comparison with Di-isononyl Phthalate (DINP)

Key Contrasts in Application and Regulation

Property This compound DINP
Molecular Formula C₉H₁₇ClO C₂₆H₄₂O₄
Primary Use Chemical intermediate PVC plasticizer (restricted in many regions)
Regulatory Status No specific restrictions Classified as an endocrine disruptor and potential carcinogen; phased out in children’s products

Health and Environmental Impact :

  • DINP: Releases phthalate metabolites (e.g., mono-iso-nonylphthalate) linked to endocrine disruption and carcinogenicity .
  • This compound: Primarily poses acute hazards due to reactivity, unlike DINP’s chronic toxicity .

Comparison with Thionyl Chloride (SOCl₂)

Reactivity and Industrial Roles

Property This compound Thionyl Chloride
Molecular Formula C₉H₁₇ClO SOCl₂
Primary Use Synthesis of amides/esters Chlorinating agent for alcohols and acids
Hazards Corrosive; releases HCl on hydrolysis Highly toxic; decomposes into HCl and SO₂

Functional Differences :

  • Thionyl Chloride: An inorganic reagent used to synthesize chlorides (e.g., converting alcohols to alkyl chlorides) .
  • This compound: An organic acyl chloride with targeted applications in polymer chemistry .

Q & A

Q. What are the established synthetic routes for isononyl chloride, and what factors influence reaction efficiency?

this compound is typically synthesized via the reaction of isononyl alcohol with thionyl chloride (SOCl₂), which proceeds through an exothermic nucleophilic substitution mechanism. Key factors include:

  • Molar ratios : A 1:1.2 alcohol-to-SOCl₂ ratio minimizes unreacted starting material.
  • Temperature control : Gradual addition of SOCl₂ prevents overheating (reaction temperature maintained at 50–70°C).
  • Solvent choice : Neat conditions or inert solvents like dichloromethane (DCM) improve yield.
  • Catalysts : Anhydrous dimethylformamide (DMF) enhances reactivity by stabilizing intermediates. Byproducts (SO₂ and HCl) are gaseous, simplifying purification via distillation .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities.
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure (e.g., δ 1.2–1.6 ppm for branched alkyl protons).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies C-Cl stretches (~600 cm⁻¹) and absence of hydroxyl groups.
  • Titrimetry : Argentometric methods measure chloride content. Compare results with certified reference standards for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile), indirect-vent goggles, and face shields.
  • Ventilation : Use fume hoods to prevent inhalation of corrosive vapors.
  • Storage : Keep in airtight, moisture-free containers (this compound hydrolyzes to isononyl alcohol and HCl).
  • Emergency measures : Immediate flushing with water for eye/skin contact and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve selectivity in this compound synthesis?

  • Solvent screening : Test polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates and reduce side reactions.
  • Catalyst optimization : Pyridine or DMF catalyzes the reaction by scavenging HCl, shifting equilibrium toward product formation.
  • Design of Experiments (DoE) : Use response surface methodology to model interactions between temperature, solvent polarity, and catalyst concentration .

Q. What methodologies enable detection of trace degradation products in stored this compound samples?

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : Quantifies hydrolyzed products (e.g., isononyl alcohol) with detection limits <1 ppm.
  • Accelerated Stability Testing : Expose samples to controlled humidity/temperature and monitor degradation kinetics via UV-Vis or NMR.
  • Impurity Profiling : Compare chromatograms with stress-test data to identify degradation pathways .

Q. How should conflicting data on this compound’s stability under varying pH conditions be resolved?

  • Controlled Replication : Conduct experiments in buffered systems (pH 2–12) at 25°C and 40°C.
  • Kinetic Analysis : Use Arrhenius plots to model decomposition rates and identify pH-dependent degradation mechanisms.
  • Cross-Validation : Compare results with peer-reviewed studies on structurally similar alkyl chlorides .

Q. What in vitro models are suitable for assessing this compound’s metabolic pathways and potential bioaccumulation?

  • Hepatocyte Cultures : Incubate this compound with primary human hepatocytes to identify phase I/II metabolites.
  • Microsomal Assays : Use liver microsomes to study cytochrome P450-mediated oxidation.
  • Metabolite Profiling : Apply high-resolution mass spectrometry (HRMS) with data-processing algorithms (e.g., mass defect filtering) to detect low-abundance metabolites .

Q. What strategies overcome challenges in identifying low-abundance metabolites of this compound in biological matrices?

  • Sample Enrichment : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites from urine/blood.
  • Isotopic Labeling : Synthesize deuterated this compound to track metabolites via isotopic patterns.
  • Targeted Screening : Use predictive software (e.g., Meteor Nexus) to generate metabolite libraries for HRMS analysis .

Key Citations

  • Synthesis and Reaction Mechanisms:
  • Analytical Methods:
  • Safety and Handling:
  • Stability and Degradation:
  • Metabolic Studies:

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